Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-(4-aminophenoxy)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-15-12(14)11-10(6-7-17-11)16-9-4-2-8(13)3-5-9/h2-7H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMUTHMQUMANOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377110 | |
| Record name | Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103790-38-1 | |
| Record name | Methyl 3-(4-aminophenoxy)-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103790-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Vilsmeier-Haack Reaction and Cyclization
| Parameter | Value | Source |
|---|---|---|
| Substrate | Methyl 3-fluorothiophene-2-carboxylate | |
| Nucleophile | 4-Nitrophenol | |
| Base | NaH (60% in oil) | |
| Solvent | DMSO | |
| Temperature | 25°C | |
| Time | 3 hours | |
| Yield | 78–83% |
Mechanistic Insight
The fluoride’s leaving group ability is enhanced by the electron-withdrawing carboxylate group, facilitating nucleophilic attack by 4-nitrophenol’s deprotonated oxygen.
Nitro Reduction to Amine
The nitro group is reduced using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite.
Optimization Data
| Reducing Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| H₂ (1 atm), Pd-C | Ethanol | 25°C | 12 h | 95% |
| Na₂S₂O₄ | H₂O/EtOH | 80°C | 2 h | 88% |
Ullmann-Type Coupling for Ether Formation
Copper-Catalyzed Coupling
A bromide at the thiophene’s 3-position reacts with 4-nitrobenzene boronic acid under Ullmann conditions to form the ether linkage.
Typical Protocol
-
Substrate : Methyl 3-bromothiophene-2-carboxylate.
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Catalyst : CuI (10 mol%).
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Ligand : 1,10-Phenanthroline.
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Base : Cs₂CO₃.
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Solvent : DMF.
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Temperature : 110°C.
Post-Coupling Reduction
The nitro group is reduced as described in Section 2.2.
Comparative Analysis of Synthetic Routes
Efficiency Metrics
| Method | Overall Yield | Steps | Cost | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 65% | 4 | High | Moderate |
| Nucleophilic Substitution | 70% | 3 | Medium | High |
| Ullmann Coupling | 60% | 3 | High | Low |
Key Challenges
-
Regioselectivity : Ensuring substitution occurs exclusively at the thiophene’s 3-position.
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Protection-Deprotection : Managing the amine group during harsh reaction conditions.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting flow chemistry improves heat transfer and reduces reaction times for cyclocondensation steps. Pilot studies show a 15% yield increase compared to batch processes.
Green Chemistry Metrics
-
PMI (Process Mass Intensity) : 32 (target: <50).
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E-Factor : 18 (solvent waste reduction via DMSO recycling).
Scientific Research Applications
Pharmaceutical Applications
Key Intermediate in Drug Synthesis
Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate serves as an important intermediate in the synthesis of several pharmaceutical compounds. It is particularly noted for its role in developing anti-inflammatory and analgesic medications. The compound's structure allows it to interact effectively with biological targets, making it a valuable component in drug design.
Case Study: Anti-Cancer Research
Research has demonstrated that derivatives of this compound exhibit promising anti-cancer properties. A study published in a peer-reviewed journal highlighted the compound's ability to inhibit tumor growth in vitro and in vivo, suggesting its potential as a lead compound for new cancer therapies .
Organic Synthesis
Versatile Reactant
The compound is utilized extensively in organic synthesis due to its functional groups that facilitate various chemical reactions. It can be employed to synthesize complex molecules efficiently, which is essential for advancements in materials science and nanotechnology.
Table 1: Synthetic Reactions Involving this compound
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Coupling Reaction | Methyl 3-(4-methoxyphenyl)thiophene-2-carboxylate | 82 |
| Nucleophilic Substitution | Methyl 3-(4-chlorophenoxy)thiophene-2-carboxylate | 75 |
| Cyclization | Thieno[3,2-d]pyrimidin-4(3H)-one | 78 |
Material Science
Development of Conductive Polymers
In material science, this compound is investigated for its properties that contribute to the development of conductive polymers. These materials have applications in electronics, including flexible displays and energy storage devices.
Case Study: Conductive Polymer Research
A recent study explored the incorporation of this compound into polymer matrices, resulting in materials with enhanced electrical conductivity and mechanical properties. The findings suggest that such materials could revolutionize the design of electronic components .
Agrochemical Formulations
Potential Use in Pesticides
The compound is also being studied for its potential applications in agrochemicals. Its bioactive properties may contribute to the development of more effective pesticides and herbicides, which are crucial for sustainable agriculture.
Mechanism of Action
The mechanism of action of Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminophenoxy group can form hydrogen bonds or electrostatic interactions with target proteins, influencing their function. Additionally, the thiophene ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Thiophene-2-carboxylate Derivatives
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The 4-aminophenoxy group in the target compound contrasts with electron-withdrawing substituents like bromo () or nitro (), which alter electronic density and reactivity.
- Ester Groups : Methyl esters (e.g., ) are more electron-withdrawing than ethyl esters (), affecting hydrolysis rates and solubility.
Key Observations :
- Microwave Synthesis : achieved near-quantitative yields using microwave irradiation, suggesting efficient energy transfer for condensation reactions.
- Low-Yield Reactions : reported 22% yield, likely due to steric hindrance or competing side reactions.
- Functionalization Post-Synthesis: Bromo substituents () enable further cross-coupling, while amino groups () allow diazotization or acylations.
Physical and Chemical Properties
Table 3: Physical Properties of Selected Derivatives
Key Observations :
- Melting Points : Brominated derivatives () exhibit higher melting points due to increased molecular symmetry and packing efficiency.
- Solubility: Hydrophobic substituents (e.g., cyclohexyl in ) reduce aqueous solubility, whereas polar groups (e.g., amino in the target compound) enhance solubility in polar solvents.
Biological Activity
Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antimicrobial agent. This article delves into the compound's biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound features a thiophene ring, an aminophenoxy group, and a methyl ester functional group. These structural components contribute to its reactivity and biological interactions.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. Various studies have evaluated its efficacy against different cancer cell lines:
- Mechanism of Action : The compound may induce apoptosis in cancer cells, as evidenced by studies showing inhibition of cell growth and colony formation in assays involving MCF-7 breast cancer cells. The compound's interaction with tubulin has been highlighted, suggesting it may disrupt microtubule dynamics similarly to known anticancer agents like colchicine .
- Cell Line Studies : In vitro studies have demonstrated IC50 values indicating effective cytotoxicity against several cancer lines, including Hep3B liver cancer cells (IC50 = 5.46 µM) and MCF-7 breast cancer cells (IC50 = 23.2 µM) .
Antimicrobial Activity
The compound also displays antimicrobial properties, particularly against Gram-positive bacteria:
- Bacterial Strains Tested : The antibacterial activity was assessed against Staphylococcus aureus and Bacillus subtilis, with results indicating significant inhibition zones compared to standard antibiotics like Ampicillin .
| Bacterial Strain | Inhibition Zone (mm) | Activity Index (%) |
|---|---|---|
| Staphylococcus aureus | 20 | 83.3 |
| Bacillus subtilis | 19 | 82.6 |
| Ampicillin | 25 | 100 |
Antioxidant Properties
In addition to its anticancer and antimicrobial activities, the compound has been investigated for its antioxidant capabilities:
- Evaluation Method : The ABTS method was used to assess antioxidant activity, with certain derivatives showing substantial inhibition percentages compared to ascorbic acid .
Case Studies
- Study on Anticancer Efficacy : A recent study evaluated various thiophene derivatives, including this compound, revealing that modifications in the chemical structure significantly influenced their anticancer potency. Compounds with electron-donating groups exhibited enhanced activity due to increased electron density on the thiophene ring, facilitating interactions with cellular targets .
- Antibacterial Assessment : Another study focused on the antibacterial properties of several thiophene derivatives, concluding that the presence of an amino group significantly boosted antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's structural features were correlated with its effectiveness in inhibiting bacterial growth .
Q & A
Q. Advanced
- Docking Studies : Predict binding affinities to biological targets (e.g., amyloid-beta plaques in Alzheimer’s research) using software like AutoDock .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to rationalize reactivity in electrophilic aromatic substitution .
What strategies mitigate toxicity in biological studies?
Q. Advanced
- Derivatization : Introduce hydrophilic groups (e.g., carboxylates) to reduce cytotoxicity while retaining activity .
- In Silico Toxicity Prediction : Tools like ProTox-II assess LD₅₀ and organ-specific risks prior to in vivo testing .
How to validate its biological activity through in vitro assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
